Cas no 91902-60-2 (1-Naphthalenecarboxylic acid, 6-methyl-, methyl ester)
1-Naphthalenecarboxylic acid, 6-methyl-, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- 1-Naphthalenecarboxylic acid, 6-methyl-, methyl ester
- methyl 6-methyl-1-naphthoate
- methyl 6-methylnaphthalene-1-carboxylate
- DTXSID90612717
- E79976
- SY322405
- SCHEMBL343944
- MFCD18415066
- PS-17286
- 91902-60-2
- FT-0728727
- DA-40541
-
- MDL: MFCD18415066
- Inchi: 1S/C13H12O2/c1-9-6-7-11-10(8-9)4-3-5-12(11)13(14)15-2/h3-8H,1-2H3
- InChI Key: QKPWHTVLSINHGS-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CC=C2C=C(C)C=CC2=1)=O
Computed Properties
- Exact Mass: 200.083729621g/mol
- Monoisotopic Mass: 200.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 26.3Ų
1-Naphthalenecarboxylic acid, 6-methyl-, methyl ester Pricemore >>
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1693708-5g |
Methyl 6-methyl-1-naphthoate |
91902-60-2 | 98% | 5g |
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| Aaron | AR00H5RR-500mg |
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| Aaron | AR00H5RR-1g |
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$857.00 | 2025-02-13 |
1-Naphthalenecarboxylic acid, 6-methyl-, methyl ester Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 1-Naphthalenecarboxylic acid, 6-methyl-, methyl ester
1-Naphthalenecarboxylic acid, 6-methyl-, methyl ester (CAS No. 91902-60-2): A Comprehensive Overview in Modern Chemical Research
The compound 1-Naphthalenecarboxylic acid, 6-methyl-, methyl ester, identified by the CAS number 91902-60-2, represents a significant molecule in the realm of organic chemistry and pharmaceutical research. This compound, belonging to the class of naphthalene derivatives, has garnered attention due to its unique structural properties and potential applications in various scientific domains. The presence of a methyl ester group at the 6-position of the naphthalene core imparts distinct reactivity and functionality, making it a valuable scaffold for synthetic chemists and biologists alike.
In recent years, the study of naphthalene-based compounds has seen substantial advancements, particularly in their role as intermediates in drug development. The methyl ester derivative of 1-naphthalenecarboxylic acid has been explored for its ability to serve as a precursor in the synthesis of more complex molecules. This versatility is particularly relevant in medicinal chemistry, where such intermediates are often employed to create novel therapeutic agents with improved pharmacological profiles.
One of the most compelling aspects of 1-Naphthalenecarboxylic acid, 6-methyl-, methyl ester is its potential application in the development of bioactive molecules. Researchers have been investigating its derivatives for their antimicrobial and anti-inflammatory properties. The naphthalene core is known for its stability and ability to interact with biological targets, while the ester functionality allows for further chemical modification. This combination has led to several promising leads in preclinical studies, where derivatives of this compound have demonstrated encouraging results in models of infection and inflammation.
The synthesis of 1-Naphthalenecarboxylic acid, 6-methyl-, methyl ester involves well-established organic reactions, including esterification and nucleophilic substitution. The precise placement of the methyl group at the 6-position is critical, as it influences the overall reactivity and solubility of the compound. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it more accessible for research purposes. These improvements are particularly important for academic and industrial laboratories aiming to explore its full potential.
From a computational chemistry perspective, 1-Naphthalenecarboxylic acid, 6-methyl-, methyl ester has been subjected to extensive molecular modeling studies. These investigations aim to elucidate its interaction with biological targets at a molecular level. By understanding how this compound binds to enzymes and receptors, researchers can design more effective derivatives with enhanced binding affinity and selectivity. Such insights are invaluable for drug discovery efforts, as they provide a rational basis for optimizing lead compounds.
The environmental impact of synthesizing and utilizing 1-Naphthalenecarboxylic acid, 6-methyl-, methyl ester is another area of growing interest. Modern chemical research emphasizes sustainable practices, and efforts are underway to develop greener synthetic routes. For instance, catalytic processes that minimize waste and energy consumption are being explored. These innovations not only reduce the ecological footprint but also make large-scale production more economically viable.
In conclusion, 1-Naphthalenecarboxylic acid, 6-methyl-, methyl ester (CAS No. 91902-60-2) is a multifaceted compound with significant implications in pharmaceutical research and organic chemistry. Its unique structural features make it a versatile intermediate for synthesizing bioactive molecules, while its stability and reactivity offer numerous opportunities for further exploration. As scientific understanding advances, this compound is poised to play an increasingly important role in the development of new drugs and materials.
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